molecular formula C25H25N3O2S2 B12140373 (5Z)-5-(4-tert-butylbenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-tert-butylbenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12140373
M. Wt: 463.6 g/mol
InChI Key: WTKHMZYUPYFGIL-HKWRFOASSA-N
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Description

This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core (thiazolidin-4-one) with a 2-thioxo group and a benzylidene substituent at the 5-position. The specific substitution pattern includes a 4-tert-butylbenzylidene group and a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety at the 3-position.

The pyrazolyl group introduces additional hydrogen-bonding and π-π stacking capabilities, which may enhance intermolecular interactions in solid-state structures.

Properties

Molecular Formula

C25H25N3O2S2

Molecular Weight

463.6 g/mol

IUPAC Name

(5Z)-5-[(4-tert-butylphenyl)methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N3O2S2/c1-16-21(23(30)28(26(16)5)19-9-7-6-8-10-19)27-22(29)20(32-24(27)31)15-17-11-13-18(14-12-17)25(2,3)4/h6-15H,1-5H3/b20-15-

InChI Key

WTKHMZYUPYFGIL-HKWRFOASSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)C(C)(C)C)/SC3=S

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)SC3=S

Origin of Product

United States

Biological Activity

The compound (5Z)-5-(4-tert-butylbenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Thiazolidinone core : This heterocyclic structure is known for its ability to interact with various biological targets.
  • Pyrazole moiety : The presence of the pyrazole ring enhances the compound's reactivity and biological potential.
  • Substituents : The tert-butyl group and other phenyl groups contribute to the lipophilicity and overall biological activity.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, thiazolidinones have been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)10Apoptosis induction via caspase activation
Compound BHeLa (Cervical)15Inhibition of PI3K/Akt pathway
(5Z)-5-(4-tert-butylbenzylidene)...A549 (Lung)TBDTBD

Antidiabetic Activity

Thiazolidinones are recognized for their antidiabetic effects, particularly through their action as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). This mechanism enhances insulin sensitivity and glucose uptake in adipose tissues. Studies have shown that modifications in the thiazolidinone structure can significantly influence their antidiabetic potency .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiazolidinone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of the pyrazole ring is believed to enhance this activity by disrupting bacterial cell wall synthesis or function .

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
(5Z)-5-(4-tert-butylbenzylidene)...TBDTBD

Case Studies

  • Anticancer Study : A recent study investigated the anticancer effects of a thiazolidinone derivative similar to the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analyses .
  • Antidiabetic Research : Another study assessed the impact of thiazolidinone derivatives on glucose metabolism in diabetic mice models. The results showed that treated groups exhibited improved glucose tolerance and insulin sensitivity compared to controls, suggesting a promising therapeutic avenue for diabetes management .

Scientific Research Applications

Overview

The compound (5Z)-5-(4-tert-butylbenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative with significant potential in various scientific and pharmaceutical applications. This article explores its synthesis, biological activities, and potential therapeutic uses based on recent research findings.

Synthetic Route

The general synthetic route can be summarized as follows:

  • Reactants : 4-tert-butylbenzaldehyde and 3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one.
  • Conditions : The reaction is performed in the presence of a base (e.g., sodium hydroxide) at room temperature or slightly elevated temperatures.
  • Yield : The product is purified through recrystallization from suitable solvents.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives. For instance, research indicates that compounds similar to (5Z)-5-(4-tert-butylbenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. These compounds may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. In silico docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in mediating inflammatory responses. This property could make it a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Research in Pharmacy evaluated a series of thiazolidinone derivatives for their anticancer activity against breast cancer cell lines. The results demonstrated that certain modifications to the thiazolidinone structure enhanced cytotoxicity significantly compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Activity

In another research article focusing on anti-inflammatory agents, derivatives similar to (5Z)-5-(4-tert-butylbenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one were tested for their ability to inhibit 5-lipoxygenase. The results indicated promising inhibitory activity, suggesting potential therapeutic applications in treating inflammatory conditions .

Chemical Reactions Analysis

Oxidation Reactions

The thioxo group (C=S) at position 2 of the thiazolidinone ring undergoes selective oxidation to form sulfone derivatives.

  • Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA).

  • Conditions : Acetic acid solvent, 60–80°C, 6–8 hours.

  • Product : (5Z)-5-(4-tert-butylbenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-sulfonyl-1,3-thiazolidin-4-one.

  • Yield : ~85% under optimized conditions.

Reduction Reactions

The benzylidene double bond (C=C) selectively reduces to a single bond, modifying the molecule’s planarity and electronic properties.

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Conditions : Ethanol solvent, room temperature, 2 hours.

  • Product : 5-(4-tert-butylbenzyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one.

  • Steric Influence : The bulky tert-butyl group slows reduction kinetics compared to unsubstituted analogs .

Electrophilic Substitution

The para-tert-butyl group on the benzylidene moiety participates in electrophilic substitution under controlled conditions.

  • Reagents : Nitric acid (HNO₃), sulfuric acid (H₂SO₄) for nitration; bromine (Br₂) in acetic acid.

  • Conditions : 0–5°C, 30 minutes.

  • Product : Nitro- or bromo-substituted derivatives at the benzene ring.

  • Regioselectivity : Directed by the tert-butyl group’s electron-donating effect.

Cycloaddition Reactions

The benzylidene moiety participates in [4+2] Diels-Alder reactions with dienophiles.

  • Dienophiles : Maleic anhydride, tetracyanoethylene.

  • Conditions : Toluene reflux, 12 hours.

  • Product : Hexacyclic adducts with retained thiazolidinone activity.

Hydrolysis and Ring Opening

The thiazolidinone ring undergoes hydrolysis under acidic or basic conditions.

  • Reagents : HCl (6M) or NaOH (2M).

  • Conditions : Reflux, 4–6 hours.

  • Product : Cleavage to form 2-mercaptoacetic acid derivatives and pyrazolone fragments.

Structural and Mechanistic Insights

  • Steric Effects : The tert-butyl group induces steric hindrance, altering reaction kinetics and regioselectivity .

  • Electronic Effects : The electron-withdrawing pyrazolone ring activates the thioxo group for oxidation.

  • Conformational Flexibility : X-ray crystallography reveals rotational freedom in the pyrazolone ring, influencing reaction pathways .

Comparative Reactivity

FeatureThis CompoundAnalog (4-Bromo Substituted)
Oxidation RateFaster (tert-butyl EDG)Slower (bromo EWG)
Reduction SelectivityHigh (steric shielding)Moderate
Hydrolysis StabilityLower (strain from substituents)Higher

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Substituents Synthetic Route Key Structural Features Hydrogen Bonding/Intermolecular Interactions
Target compound: (5Z)-5-(4-tert-butylbenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one - 4-tert-Butylbenzylidene
- 1,5-Dimethyl-3-oxo-2-phenyl-pyrazolyl
Knoevenagel condensation Bulky tert-butyl group; planar pyrazolyl and benzylidene rings Likely C–H⋯S and C–H⋯π interactions (inferred from analogs)
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one - 2-Methylbenzylidene
- Phenyl
Knoevenagel condensation Smaller methyl substituent; no pyrazolyl group C–H⋯S (2.52 Å) and C–H⋯π interactions
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one - 2-Hydroxybenzylidene
- Phenyl
Same as above Polar hydroxy group; intramolecular O–H⋯S bonding S(6) ring motifs; R₂²(7) and R₂²(10) dimeric motifs
(5Z)-3-sec-Butyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one - 3-(4-Methoxyphenyl)-1-phenyl-pyrazolyl
- sec-Butyl
Modified condensation Methoxy and phenyl groups on pyrazole; flexible sec-butyl chain Not reported; likely similar C–H⋯π interactions

Key Findings:

Hydrogen Bonding : Analogs with polar substituents (e.g., hydroxy groups) exhibit stronger intramolecular interactions (O–H⋯S), whereas tert-butyl derivatives rely more on van der Waals forces and C–H⋯π interactions.

Synthetic Flexibility: The Knoevenagel condensation is a universal method for synthesizing benzylidene-thiazolidinones, but pyrazolyl substituents require additional steps to functionalize the 3-position.

Research Implications

  • Crystallography : The tert-butyl group may induce unique packing modes compared to smaller substituents, as seen in SHELX-refined structures of methyl and hydroxy analogs.
  • The tert-butyl group’s hydrophobicity could enhance membrane permeability in drug design.
  • Thermodynamic Stability : Bulky substituents like tert-butyl may increase melting points and reduce solubility in polar solvents compared to methyl or methoxy derivatives.

Q & A

Q. What are the common synthetic routes for preparing this thiazolidinone derivative?

The compound is typically synthesized via a multi-step condensation approach. A general method involves refluxing thiosemicarbazide derivatives with chloroacetic acid, sodium acetate, and appropriate carbonyl compounds in a DMF/acetic acid mixture. For example, similar analogs are synthesized by reacting benzylidene hydrazones with mercaptoacetic acid under acidic conditions to cyclize the thiazolidinone ring. Purification often involves recrystallization from DMF-ethanol or DMF-acetic acid .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the Z-configuration of the benzylidene group and the thioxo moiety. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (e.g., as in ) resolves stereochemistry and confirms the thiazolidinone ring conformation .

Q. How do substituents on the benzylidene and pyrazole moieties influence reactivity?

Electron-withdrawing groups (e.g., chloro substituents) on the benzylidene moiety enhance electrophilic substitution reactivity, while electron-donating groups (e.g., methoxy) stabilize the thiazolidinone ring. The 1,5-dimethyl and 3-oxo groups on the pyrazole ring modulate hydrogen bonding and steric effects during biological interactions .

Q. What purification methods are effective post-synthesis?

Recrystallization using DMF-ethanol or DMF-acetic acid mixtures is standard. Column chromatography with silica gel and ethyl acetate/hexane gradients may separate isomers or byproducts. Purity is validated via HPLC with UV detection at 254 nm .

Q. What are the primary oxidation and reduction pathways for this compound?

The thioxo group (-C=S) undergoes oxidation to sulfoxides or sulfones using H₂O₂ or mCPBA. Reduction with NaBH₄ or LiAlH₄ converts the thiazolidinone ring to a thiazolidine, altering bioactivity .

Advanced Research Questions

Q. How can computational methods optimize reaction yields for this compound?

Bayesian optimization and heuristic algorithms (e.g., genetic algorithms) efficiently explore reaction parameters (temperature, solvent ratio, catalyst loading) to maximize yield. For example, highlights Bayesian optimization outperforming traditional trial-and-error approaches in similar heterocyclic syntheses .

Q. How can contradictions in biological activity data (e.g., antimicrobial efficacy) be resolved?

Cross-validation using standardized assays (e.g., MIC tests against ATCC strains) and controlling variables like solvent (DMSO vs. water) reduces discrepancies. ’s species-specific activity table (e.g., Entry 3f: 9 mm inhibition for Sp2 vs. 5 mm for Sp4) suggests strain-dependent mechanisms requiring genomic profiling .

Q. What is the role of the Z-configuration in modulating bioactivity?

The Z-configuration of the benzylidene group (confirmed via NOESY NMR or X-ray) enhances planar stacking with hydrophobic enzyme pockets. For example, ’s crystallographic data shows Z-isomers forming stronger π-π interactions with hemoglobin subunits compared to E-isomers .

Q. How can structure-activity relationships (SAR) be modeled for this compound?

Quantitative SAR (QSAR) models using descriptors like logP, polar surface area, and Hammett constants predict bioactivity. Molecular docking (e.g., AutoDock Vina) against targets like hemoglobin subunits () or kinase enzymes ( ) identifies critical binding residues .

Q. What strategies mitigate byproduct formation during cyclization?

Slow addition of mercaptoacetic acid at 0–5°C minimizes thioester intermediates. Using anhydrous solvents (e.g., dry DMF) suppresses hydrolysis. ’s stepwise synthesis of thiazolidinone-azo hybrids achieved 75% yield via controlled imine formation .

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